5-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide
Description
This compound features a benzofuran core substituted with a bromine atom at position 5 and a methyl group at position 2. The carboxamide group at position 2 links the benzofuran moiety to a 1,3,4-thiadiazole ring bearing an ethylsulfanyl substituent at position 3.
Properties
IUPAC Name |
5-bromo-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2S2/c1-3-21-14-18-17-13(22-14)16-12(19)11-7(2)9-6-8(15)4-5-10(9)20-11/h4-6H,3H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDMBZRCEQLYPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=C(C3=C(O2)C=CC(=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a benzofuran derivative, followed by the introduction of the ethylthio group and the thiadiazole ring through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be crucial to scale up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group would yield sulfoxides or sulfones, while substitution of the bromine atom could yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural variations among analogous compounds include:
- Substituents on the benzofuran/thiadiazole rings : Bromine, methyl, ethylsulfanyl, methoxy, and halogenated benzyl groups.
- Linker groups : Carboxamide vs. acetamide.
Table 1: Comparative Analysis of Selected Compounds
*Molecular weights estimated based on substituent contributions.
Key Observations:
Substituent Effects on Melting Points: Ethylsulfanyl-containing compounds (e.g., 5g, 5l) exhibit melting points between 138–170°C, with bulkier substituents (e.g., isopropylphenoxy in 5g) correlating with higher melting points . The target compound’s bromine atom may further elevate its melting point due to increased molecular symmetry.
Synthetic Yields :
- Ethylsulfanyl derivatives generally show moderate yields (68–78%), whereas benzylthio analogs (e.g., 5h, 88%) achieve higher yields, possibly due to steric or electronic factors favoring coupling reactions .
Spectroscopic Confirmation: All compounds in and were validated via NMR, emphasizing the thiadiazole NH proton (~12–13 ppm) and aromatic protons (6–8 ppm) as diagnostic signals .
Bioactivity Implications :
- The ethylsulfanyl group in the target compound may enhance membrane permeability compared to methylthio or benzylthio analogs (e.g., 5f, 5h). Bromine’s electron-withdrawing effect could modulate binding interactions in biological targets, similar to chloro-substituted derivatives (e.g., 5e) .
Biological Activity
5-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the areas of anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.
- Chemical Name: this compound
- CAS Number: 320581-99-5
- Molecular Formula: C10H9BrN4OS2
- Molecular Weight: 345.23866 g/mol
The biological activity of this compound primarily stems from its interaction with various molecular targets involved in cell signaling and proliferation. It is believed to inhibit certain kinases that are crucial for cancer cell growth. This inhibition disrupts normal cellular functions, leading to reduced proliferation of cancer cells.
Anticancer Activity
Recent studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance, it has been tested against A549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay to determine its cytotoxic effects.
Table 1: Anticancer Activity Data
The IC50 values indicate the concentration required to inhibit 50% of cell viability, highlighting the compound's potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also shown promising antimicrobial activity. Studies have indicated its effectiveness against various bacterial strains.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 32 | |
| Staphylococcus aureus | 16 |
These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activities of similar compounds within the same chemical class. For example:
- Study on Thiadiazole Derivatives : A study evaluated various thiadiazole derivatives for their anticancer properties and found that modifications in their structure significantly impacted their biological activity. The presence of bromine and ethylsulfanyl groups was associated with enhanced potency against specific cancer cell lines .
- Antibacterial Screening : Another research focused on the antibacterial properties of thiadiazole derivatives, demonstrating that compounds with similar structures exhibited varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the established synthetic routes for 5-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
Core Benzofuran Formation: Start with brominated benzofuran precursors, using Suzuki coupling or halogenation to introduce the bromo group at the 5-position .
Thiadiazole Ring Assembly: React 2-amino-1,3,4-thiadiazole derivatives with ethylsulfanyl groups via nucleophilic substitution, ensuring regioselectivity at the 5-position .
Carboxamide Coupling: Use carbodiimide-based coupling agents (e.g., DCC or EDC) to conjugate the benzofuran-2-carboxylic acid to the thiadiazole amine group .
Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) for high-purity yields .
Q. How is the compound structurally characterized post-synthesis?
Methodological Answer: Key techniques include:
- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry, particularly for bromo and ethylsulfanyl substituents (e.g., C–Br bond length ~1.9 Å, S–C–S angles ~104°) .
- Spectroscopy:
- NMR: and NMR to verify methyl (δ ~2.3 ppm) and ethylsulfanyl (δ ~1.3 ppm for CH, δ ~3.0 ppm for SCH) groups .
- MS: High-resolution MS to confirm molecular ion peaks (e.g., [M+H] at m/z ~454) .
Q. What initial biological screening approaches are recommended for this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or bacterial enzymes (e.g., MIC assays for antimicrobial activity) using microplate readers .
- Receptor Binding Studies: Radioligand displacement assays (e.g., -labeled competitors) to assess affinity for targets like GPCRs .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., IC determination) .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity for scaled-up production?
Methodological Answer:
- Reaction Optimization: Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C for thiadiazole coupling) to enhance yields .
- Catalyst Screening: Test Pd catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling efficiency .
- Process Analytics: Use HPLC (C18 column, acetonitrile/water gradient) to monitor intermediate purity and identify byproducts .
Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
Methodological Answer:
- Molecular Docking: Simulate binding poses with target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to validate docking predictions .
- Metabolomic Profiling: LC-MS/MS to track metabolite changes in treated bacterial/cancer cells .
Q. How can researchers address discrepancies in bioactivity data across studies?
Methodological Answer:
- Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., ethylsulfanyl vs. methylsulfanyl on thiadiazole) to explain potency variations .
- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .
- Crystallographic Validation: Correlate bioactivity with ligand-protein co-crystal structures to confirm binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
